Benzoic acid, 2-((aminocarbonyl)oxy)-, 1-methylethyl ester

Lipophilicity Drug design Physicochemical profiling

Benzoic acid, 2-((aminocarbonyl)oxy)-, 1-methylethyl ester (CAS 88599-41-1), systematically named propan-2-yl 2-carbamoyloxybenzoate, is a member of the 2-carbamoyloxybenzoate ester family. This compound class features a carbamate moiety ortho to a benzoate ester, enabling a characteristic enzymatic cyclization to 1,3-benzoxazine-2,4-diones mediated by liver microsomal fractions.

Molecular Formula C11H13NO4
Molecular Weight 223.22 g/mol
CAS No. 88599-41-1
Cat. No. B12710896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 2-((aminocarbonyl)oxy)-, 1-methylethyl ester
CAS88599-41-1
Molecular FormulaC11H13NO4
Molecular Weight223.22 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C1=CC=CC=C1OC(=O)N
InChIInChI=1S/C11H13NO4/c1-7(2)15-10(13)8-5-3-4-6-9(8)16-11(12)14/h3-7H,1-2H3,(H2,12,14)
InChIKeyPPKPDEXFZGRPNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 2-(Carbamoyloxy)benzoate (CAS 88599-41-1): Procurement-Relevant Chemical Identity and Comparator Context


Benzoic acid, 2-((aminocarbonyl)oxy)-, 1-methylethyl ester (CAS 88599-41-1), systematically named propan-2-yl 2-carbamoyloxybenzoate, is a member of the 2-carbamoyloxybenzoate ester family [1]. This compound class features a carbamate moiety ortho to a benzoate ester, enabling a characteristic enzymatic cyclization to 1,3-benzoxazine-2,4-diones mediated by liver microsomal fractions [2]. The closest structural analogs—ethyl (CAS 88599-32-0), propyl (CAS 88599-39-7), butyl (CAS 88599-43-3), and phenyl (CAS 88599-33-1) esters—share the same core scaffold but differ in the ester alkyl/aryl group, which modulates critical physicochemical properties relevant to both synthetic chemistry applications and pharmacological prodrug design [1]. The ethyl ester has been explicitly characterized as a prodrug of salicylic acid, carsalam, and salicylamide [3].

Why Generic Substitution Fails for 2-Carbamoyloxybenzoate Esters: Physicochemical Divergence with Procurement Consequences


Although 2-carbamoyloxybenzoate esters share a common salicylate-derived scaffold, generic substitution risks are substantial because the ester alkyl/aryl group exerts a non-linear influence on logP, molecular weight, boiling point, and enzymatic processing. The ethyl ester (CAS 88599-32-0) is the most extensively studied family member and has a documented prodrug-to-active-metabolite pathway [1]. Changing the ester group from ethyl to isopropyl alters the calculated logP from approximately 1.83 (or ACD/LogP 1.40) to 2.22 , a shift that can impact membrane permeability, extraction behavior, and liver microsomal cyclization yield—yet without direct experimental head-to-head data across all members, purchasers cannot assume equipotency or interchangeable physicochemical behavior [2].

Quantitative Differentiation Evidence: Isopropyl 2-(Carbamoyloxy)benzoate vs. Closest Analogs


Calculated Lipophilicity (LogP): Intermediate Hydrophobicity Between Ethyl and Butyl Esters

The isopropyl ester exhibits a calculated LogP of 2.22, placing it at a midpoint between the ethyl ester (LogP 1.83) and the butyl ester (LogP 2.61), while the propyl ester shares the identical calculated LogP of 2.22 despite its linear alkyl chain . Compared with the ethyl ester's ACD/LogP of 1.40, the isopropyl variant provides enhanced lipophilicity . The phenyl ester represents the upper range with LogP of 2.88 . This intermediate LogP may offer a practical compromise between membrane permeability and aqueous solubility for extraction or chromatographic applications.

Lipophilicity Drug design Physicochemical profiling

Molecular Weight Differentiation: Isopropyl Ester vs. Ethyl and Butyl Esters

The isopropyl ester (C11H13NO4) has a molecular weight of 223.225 g/mol, which is 14.025 g/mol heavier than the ethyl ester (C10H11NO4, MW 209.20 g/mol) and 14.027 g/mol lighter than the butyl ester (C12H15NO4, MW 237.252 g/mol) . The propyl ester shares the identical molecular formula and weight (223.225 g/mol) with the isopropyl ester, making these two isomers distinguishable only by their branching pattern . The phenyl ester (C14H11NO4) is the heaviest at 257.241 g/mol .

Molar mass Stoichiometry Analytical chemistry

Boiling Point and Density: Implications for Purification Method Selection

The isopropyl ester has a calculated boiling point of 379.9°C at 760 mmHg and a density of 1.203 g/cm³ . The ethyl ester has a comparable boiling point (377.4°C) but higher density (1.241 g/cm³) . The phenyl ester boils significantly higher at 468.3°C with density of 1.301 g/cm³ [1]. The isopropyl ester's flash point of 189°C is lower than the ethyl ester's 200.4°C, a safety-relevant parameter for high-temperature processing . No experimental boiling point or density data were available for the propyl and butyl esters in the consulted databases.

Purification Distillation Process chemistry

Enzymatic Cyclization Potential: Class-Level Reactivity Shared Across 2-Carbamoyloxybenzoate Esters

Rat liver microsomal fractions catalyze the cyclization of 2-carbamoyloxybenzoates to 1,3-benzoxazine-2,4-diones in high yields [1]. This reaction has been demonstrated for multiple ester variants within the class, including ethyl and other alkyl esters [2]. The isopropyl ester, by virtue of its identical carbamate-benzoate core, is expected to undergo the same enzymatic cyclization, though direct quantitative yield or rate constant data for the isopropyl ester specifically are not available in the open literature. The ethyl ester is definitively characterized as a prodrug that releases salicylic acid, carsalam, and salicylamide upon metabolism [3].

Prodrug activation Drug metabolism Enzymatic cyclization

Recommended Procurement Scenarios for Benzoic acid, 2-((aminocarbonyl)oxy)-, 1-methylethyl ester (CAS 88599-41-1)


Lipophilicity-Tuned Extraction and Chromatographic Method Development

Procure the isopropyl ester when an intermediate lipophilicity (calculated LogP 2.22) is required—higher than ethyl (LogP 1.83) but lower than butyl (LogP 2.61) and phenyl (LogP 2.88) . This property makes the compound suitable for optimizing reversed-phase HPLC retention times or liquid-liquid extraction recovery where the more polar ethyl ester partitions insufficiently into the organic phase and the more lipophilic butyl ester risks excessive retention or emulsification.

Structure-Activity Relationship (SAR) Studies in Analgesic/Anti-Inflammatory Prodrug Design

The isopropyl ester serves as a critical SAR probe alongside the ethyl, propyl, butyl, and phenyl esters for investigating the effect of ester steric and electronic properties on liver microsome-mediated cyclization rates to 1,3-benzoxazine-2,4-diones [1][2]. Because the ethyl ester is a validated prodrug of salicylic acid, carsalam, and salicylamide [3], systematic variation of the ester group—including the isopropyl moiety—enables researchers to correlate prodrug activation kinetics with analgesic and anti-inflammatory efficacy.

Isomeric Comparison for Enzymatic Substrate Specificity Studies

The isopropyl ester and its linear-chain isomer, propyl 2-carbamoyloxybenzoate (CAS 88599-39-7, identical MW 223.225 g/mol and LogP 2.22), form an ideal paired set for investigating the stereoelectronic effects of branching on enzymatic hydrolysis and cyclization rates . Differences in metabolic stability or cyclization yield between the branched and linear isomers can inform the design of ester prodrugs with tailored activation profiles [1].

Synthetic Intermediate with Defined Boiling Point for Distillation-Based Purification

When a carbamoyloxybenzoate building block with a boiling point near 380°C is needed for downstream synthetic transformations amenable to distillation-based purification, the isopropyl ester (BP 379.9°C, density 1.203 g/cm³) offers a workable alternative to the ethyl ester (BP 377.4°C, density 1.241 g/cm³), particularly when the slightly lower density facilitates phase separation during aqueous workup .

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